molecular formula C5H11ClN4 B11921289 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Cat. No.: B11921289
M. Wt: 162.62 g/mol
InChI Key: LMHGKPXCDJQPBZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a heterocyclic amine salt featuring a 1,2,3-triazole core substituted with a methyl group at the 2-position and an ethanamine group at the 4-position. Its molecular formula is C₅H₁₀N₄·HCl, with a molecular weight of 161.62 g/mol.

Properties

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

1-(2-methyltriazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-7-9(2)8-5;/h3-4H,6H2,1-2H3;1H

InChI Key

LMHGKPXCDJQPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(N=C1)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions, which can be introduced using copper sulfate and sodium ascorbate in an aqueous medium .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions. For instance, using acetonitrile as a solvent instead of 1,4-dioxane, and employing copper(I) oxide as a catalyst without any ligands can improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its triazole ring structure is known to enhance the interaction with biological targets, thus improving efficacy against resistant strains .

Anticancer Properties
Emerging studies suggest that this compound may possess anticancer activity. Preliminary investigations have demonstrated its ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Neuropharmacological Applications
The compound has also been investigated for its potential neuropharmacological effects. It is believed to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .

Agricultural Science

Plant Growth Regulation
In agricultural research, 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride has been studied as a plant growth regulator. Its application has shown promise in enhancing seed germination rates and improving overall plant health by modulating hormonal pathways .

Pesticide Development
The compound's antimicrobial properties have led to its investigation as a potential ingredient in pesticide formulations. Its effectiveness against certain pathogens could provide an environmentally friendly alternative to conventional pesticides .

Materials Science

Synthesis of Functional Materials
In materials science, this compound can be utilized in synthesizing functional materials such as polymers and nanomaterials. The presence of the triazole moiety allows for the formation of coordination complexes that can enhance the properties of materials used in electronics and catalysis .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against various bacterial and fungal strains
Anticancer Properties Inhibits cancer cell proliferation; potential for therapeutic use
Plant Growth Regulation Enhances seed germination and plant health
Pesticide Development Promising alternative to conventional pesticides
Materials Science Useful in synthesizing advanced functional materials

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between the target compound and analogous triazole/heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Substituents Salt Form
1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride C₅H₁₀N₄·HCl 161.62 1,2,3-Triazole 2-Methyl, 4-ethanamine Hydrochloride
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride C₅H₁₀N₄·HCl 162.46 1,2,4-Triazole 5-Methyl, 3-ethanamine Hydrochloride
2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride C₅H₁₂Cl₂N₄ 199.08 1,2,4-Triazole 4-Methyl, 3-ethanamine Dihydrochloride
2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine hydrochloride C₁₂H₁₇ClN₄ 252.75 1,2,4-Triazole 3-(3-Methylbenzyl), 5-ethanamine Hydrochloride
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride C₇H₁₂N₂O·HCl 176.64 Oxazole 2-Ethyl, 4-methyl, 5-methanamine Hydrochloride

Key Comparative Findings

Heterocycle Type and Stability
  • 1,2,3-Triazole vs. 1,2,4-Triazole :
    • The target compound’s 1,2,3-triazole core is less common in pharmaceuticals than 1,2,4-triazoles. However, 1,2,3-triazoles exhibit superior metabolic stability due to reduced susceptibility to enzymatic degradation .
    • 1,2,4-Triazole derivatives (e.g., ) often show enhanced hydrogen-bonding capacity, which can improve solubility but may reduce membrane permeability .
Substituent Effects on Physicochemical Properties
  • Methyl vs. Benzyl Groups :
    • The benzyl-substituted derivative () has a higher molecular weight (252.75 g/mol) and increased lipophilicity (logP ≈ 2.5), favoring blood-brain barrier penetration compared to the target compound’s logP of ~0.8 .
  • Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, which may benefit formulations requiring rapid dissolution .
Functional Group Positioning
  • Triazole Substitution Patterns :
    • In the target compound, the methyl group at the 2-position of the 1,2,3-triazole sterically hinders nucleophilic attacks, enhancing chemical stability. By contrast, 1,2,4-triazole derivatives (e.g., ) with substituents at the 5-position are more reactive in electrophilic substitution reactions .
Comparison with Oxazole Derivatives
  • The oxazole-based compound () lacks the aromatic nitrogen density of triazoles, resulting in lower basicity (pKa ~5 vs.

Biological Activity

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride (CAS Number: 2205015-93-4) is a compound belonging to the triazole family, which has garnered interest due to its potential biological activities. This article reviews the biological activities of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

The molecular formula of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride is C5H11ClN4C_5H_{11}ClN_4, with a molecular weight of approximately 162.62 g/mol. The compound is characterized by its triazole ring structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₅H₁₁ClN₄
Molecular Weight162.62 g/mol
CAS Number2205015-93-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. Specifically, 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride has shown significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several triazole derivatives against the ESKAPE pathogens, which are known for their resistance to antibiotics. The compound was tested at a concentration of 100 μg/mL and demonstrated notable inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, indicating effective antibacterial properties .

Antifungal Activity

Triazoles are also recognized for their antifungal activities. The compound's structure allows it to interact with fungal cell membranes effectively.

Research Findings

In a comparative study involving various triazole derivatives, 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride exhibited potent antifungal activity against Candida species and other filamentous fungi. The results indicated that this compound could serve as a promising candidate for developing new antifungal agents .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively researched. The compound has shown promise in inhibiting the growth of cancer cell lines.

In Vitro Studies

In vitro studies demonstrated that 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride induced apoptosis in cancer cells. For instance, treatment with this compound resulted in increased levels of p53 protein and activation of caspase pathways in MCF-7 breast cancer cells, suggesting a mechanism for its anticancer effects .

Summary of Biological Activities

Activity TypeKey Findings
AntibacterialEffective against ESKAPE pathogens; MIC determined
AntifungalPotent activity against Candida species
AnticancerInduces apoptosis in MCF-7 cells; activates p53

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